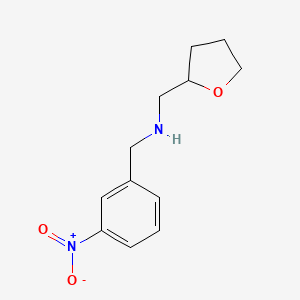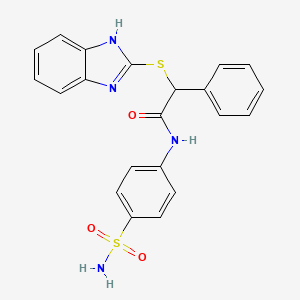
2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(4-sulfamoylphenyl)acetamide is a complex organic compound with a molecular formula of C15H14N4O3S2. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the intermediate product with 4-sulfamoylphenyl acetic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as halides or amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide
- 2-(1H-benzimidazol-2-ylsulfanyl)-2-phenylacetamide
- 2-(1H-benzimidazol-2-ylsulfanyl)-N-phenylacetamide
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(4-sulfamoylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C21H18N4O3S2 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C21H18N4O3S2/c22-30(27,28)16-12-10-15(11-13-16)23-20(26)19(14-6-2-1-3-7-14)29-21-24-17-8-4-5-9-18(17)25-21/h1-13,19H,(H,23,26)(H,24,25)(H2,22,27,28) |
Clave InChI |
UJQMKARCEIESJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)SC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


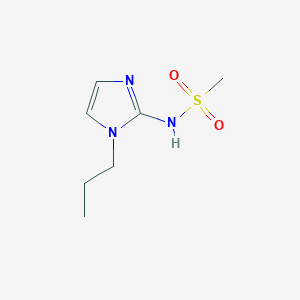
![n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide](/img/structure/B14893187.png)
![2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile](/img/structure/B14893193.png)
![[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14893215.png)
![(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14893216.png)
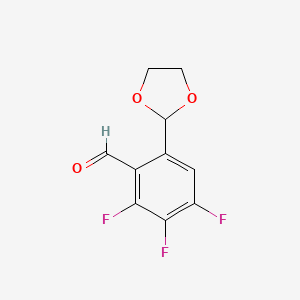
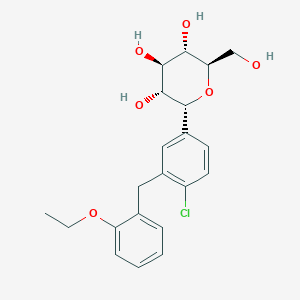
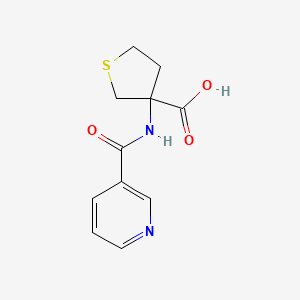

![2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893233.png)
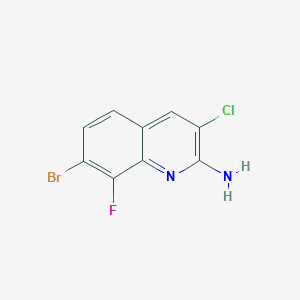
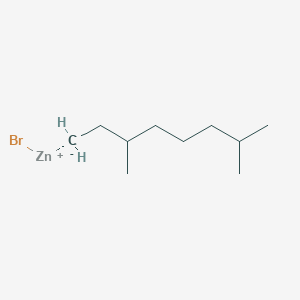
![4-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893258.png)
